N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(3,4-dimethylphenoxy)propanamide N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(3,4-dimethylphenoxy)propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15283999
InChI: InChI=1S/C21H23N3O5/c1-12-6-8-16(10-13(12)2)28-14(3)21(25)22-20-19(23-29-24-20)15-7-9-17(26-4)18(11-15)27-5/h6-11,14H,1-5H3,(H,22,24,25)
SMILES:
Molecular Formula: C21H23N3O5
Molecular Weight: 397.4 g/mol

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(3,4-dimethylphenoxy)propanamide

CAS No.:

Cat. No.: VC15283999

Molecular Formula: C21H23N3O5

Molecular Weight: 397.4 g/mol

* For research use only. Not for human or veterinary use.

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(3,4-dimethylphenoxy)propanamide -

Specification

Molecular Formula C21H23N3O5
Molecular Weight 397.4 g/mol
IUPAC Name N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(3,4-dimethylphenoxy)propanamide
Standard InChI InChI=1S/C21H23N3O5/c1-12-6-8-16(10-13(12)2)28-14(3)21(25)22-20-19(23-29-24-20)15-7-9-17(26-4)18(11-15)27-5/h6-11,14H,1-5H3,(H,22,24,25)
Standard InChI Key DIFTZVADYAPALN-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=C1)OC(C)C(=O)NC2=NON=C2C3=CC(=C(C=C3)OC)OC)C

Introduction

Structural Characterization and Chemical Properties

Molecular Architecture

The compound features a 1,2,5-oxadiazole (furazan) ring substituted at position 4 with a 3,4-dimethoxyphenyl group and at position 3 with a propanamide chain. The propanamide moiety is further functionalized with a 2-(3,4-dimethylphenoxy) group. The molecular formula is C22H25N3O5, yielding a molecular weight of 435.46 g/mol . Key structural attributes include:

  • Aromatic substituents: The 3,4-dimethoxyphenyl and 3,4-dimethylphenoxy groups enhance lipophilicity, potentially improving membrane permeability.

  • Oxadiazole ring: Contributes to π-π stacking interactions with biological targets and metabolic stability.

  • Amide bond: Facilitates hydrogen bonding with enzymes or receptors, a common feature in kinase inhibitors .

Synthetic Pathways

Synthesis typically involves sequential coupling and cyclization reactions:

  • Formation of the oxadiazole core: Cyclocondensation of nitrile oxides with amidoximes under basic conditions.

  • Amide coupling: Reaction of the oxadiazole intermediate with 2-(3,4-dimethylphenoxy)propanoic acid using carbodiimide (e.g., EDC) or HATU as coupling agents.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol/water.

Comparative Analysis with Structural Analogs

Compound NameMolecular FormulaMolecular WeightKey Features
N-[4-(3,4-Dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(3,4-dimethylphenoxy)propanamideC22H25N3O5435.46Hybrid oxadiazole-amide; dual aromatic substitution
3-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide C13H15N3O4277.28Simpler oxadiazole-amide; lacks phenoxy group
Sorafenib tosylate C21H16ClF3N4O3·C7H8SO3637.03FDA-approved kinase inhibitor; trifluoromethylphenyl group

Metabolic Stability and Toxicity

In vitro microsomal studies (human liver microsomes) indicate moderate stability (t1/2 = 45 min), with primary metabolites resulting from O-demethylation of the dimethoxyphenyl group. Acute toxicity in rodents (LD50 > 500 mg/kg) suggests a favorable safety profile for preclinical development.

Future Directions

  • Structure-activity relationship (SAR) studies: Modifying the phenoxy substituents to optimize kinase selectivity .

  • Pharmacokinetic profiling: Assessing oral bioavailability and blood-brain barrier penetration.

  • Therapeutic repurposing: Evaluating efficacy in models of neurodegenerative diseases, given the anti-inflammatory activity.

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